Resorcinol monoacetate
Overview
Description
Resorcinol monoacetate, also known as acetylresorcinol, is an organic compound with the molecular formula C₈H₈O₃. It is a derivative of resorcinol, where one of the hydroxyl groups is acetylated. This compound is known for its antiseptic and disinfectant properties and is used as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
It is known to have keratolytic properties, which means it can break down the keratin in the skin, helping to remove hard, scaly, or roughened skin .
Mode of Action
It is known to exert a keratolytic activity, which helps in the removal of hard, scaly, or roughened skin .
Result of Action
Resorcinol monoacetate is used as an antiseptic and disinfectant in topical pharmaceutical products for the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It works by helping to remove hard, scaly, or roughened skin .
Action Environment
It is known that the compound is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol monoacetate can be synthesized through the acetylation of resorcinol. The reaction typically involves resorcinol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
C6H4(OH)2+(CH3CO)2O→C6H4(OH)(OCOCH3)+CH3COOH
Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of resorcinol.
Substitution: The acetyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized products.
Reduction: Resorcinol.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Scientific Research Applications
Resorcinol monoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating skin disorders and as an antiseptic.
Industry: Utilized in the production of pharmaceuticals and as a preservative in cosmetic formulations
Comparison with Similar Compounds
Resorcinol: The parent compound, with two hydroxyl groups on the benzene ring.
Phenol: A simpler aromatic compound with one hydroxyl group.
Hydroquinone: An isomer of resorcinol with hydroxyl groups in the para position.
Comparison:
Resorcinol vs. Resorcinol Monoacetate: this compound has an acetyl group, making it more lipophilic and potentially more effective in penetrating biological membranes.
Phenol vs. This compound: Phenol is less complex and less specific in its applications compared to this compound.
Hydroquinone vs. This compound: Hydroquinone is primarily used in skin-lightening products, while this compound has broader applications in treating various skin conditions and as an antiseptic
This compound stands out due to its unique combination of antiseptic properties and potential therapeutic applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
(3-hydroxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPKZRHERLGEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045901 | |
Record name | Resorcinol monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-29-4 | |
Record name | Acetylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcinol monoacetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorcinol monoacetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RESORCINOL MONOACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RESORCINOL MONOACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Resorcinol monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Resorcinol monoacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL6O37RD1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the composition of commercially available resorcinol monoacetate?
A1: [] Initial gas chromatography studies revealed that commercial this compound is not a single compound but rather a mixture of three components. This mixture includes resorcinol, resorcinol diacetate, and this compound. A pure this compound standard can be prepared for analytical purposes. Further investigation showed that this compound can convert to a mixture containing resorcinol and resorcinol diacetate at elevated temperatures. [] You can find more details about this study here: .
Q2: How can we quantify this compound in complex mixtures like dermatological products?
A2: [] A reliable quantitative method for determining this compound concentration in dermatological formulations utilizes gas chromatography with orcinol as an internal standard. This method involves acetylation, benzene extraction, and analysis on a 5% cyano ethyl silicone column. More information on this method can be found here: .
Q3: Does this compound interact with other common cosmetic ingredients?
A3: [] Case reports suggest that this compound can interact with certain nail lacquers, potentially leading to nail discoloration. While the exact mechanism remains unclear, it is hypothesized that this compound might act as a solvent on some lacquer components, facilitating their absorption into the nail keratin. You can learn more about this observation here: .
Q4: How does the presence of this compound affect the stability of formulations like calamine lotion?
A4: [] Research indicates that adding this compound to calamine liniment and then exposing it to ultraviolet light can influence the formation of hydrogen peroxide. This effect on hydrogen peroxide production depends on the concentration of this compound and the age of the product. For more detailed information on this interaction, refer to: .
Q5: Can this compound be incorporated into biomaterials, and what are the potential benefits?
A5: [] Studies demonstrate that this compound exhibits antibacterial properties and can be incorporated into collagen-based biomaterials. When integrated at a 2% concentration, it effectively inhibits bacterial growth for a minimum of 12 days. This characteristic makes this compound a promising candidate for developing bioprostheses with intrinsic antibacterial properties. Further details on this application are available here: .
Q6: How can nuclear magnetic resonance (NMR) spectroscopy contribute to the characterization of this compound?
A6: [] NMR spectroscopy provides valuable insights into the composition of this compound. This technique can be used to determine the purity of this compound samples and identify the presence of any impurities. Furthermore, NMR can be utilized to study the stability of this compound under different conditions. This information is crucial for quality control and assurance in the manufacturing process. More details on utilizing NMR for cosmetic ingredient analysis can be found here: .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.